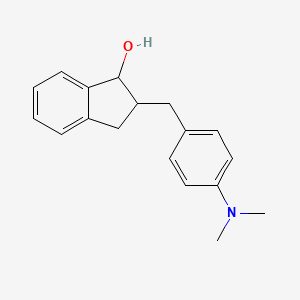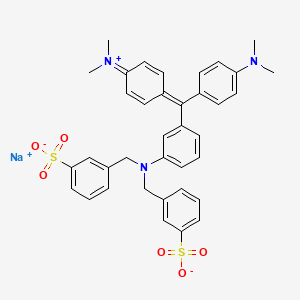![molecular formula C14H20N2O3 B14741790 n-[(2-Methoxyphenyl)carbamoyl]hexanamide CAS No. 6302-78-9](/img/structure/B14741790.png)
n-[(2-Methoxyphenyl)carbamoyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Methoxyphenyl)carbamoyl]hexanamide is an organic compound with the molecular formula C14H20N2O3 It is known for its unique structure, which includes a hexanamide backbone linked to a 2-methoxyphenyl group through a carbamoyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxyphenyl)carbamoyl]hexanamide typically involves the reaction of 2-methoxyaniline with hexanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Methoxyphenyl)carbamoyl]hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Applications De Recherche Scientifique
N-[(2-Methoxyphenyl)carbamoyl]hexanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(2-Methoxyphenyl)carbamoyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Methoxyphenyl)carbamoyl]butanamide
- N-[(2-Methoxyphenyl)carbamoyl]pentanamide
- N-[(2-Methoxyphenyl)carbamoyl]heptanamide
Uniqueness
N-[(2-Methoxyphenyl)carbamoyl]hexanamide is unique due to its specific hexanamide backbone, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Propriétés
Numéro CAS |
6302-78-9 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)carbamoyl]hexanamide |
InChI |
InChI=1S/C14H20N2O3/c1-3-4-5-10-13(17)16-14(18)15-11-8-6-7-9-12(11)19-2/h6-9H,3-5,10H2,1-2H3,(H2,15,16,17,18) |
Clé InChI |
SLDSNOIRXRHDOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC(=O)NC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
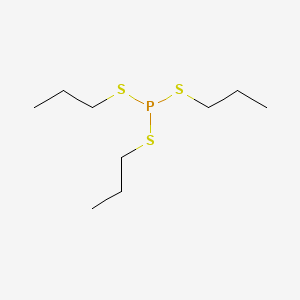
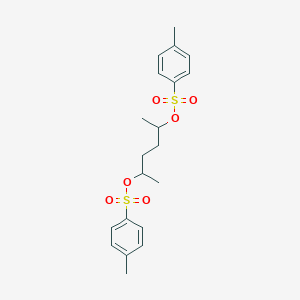
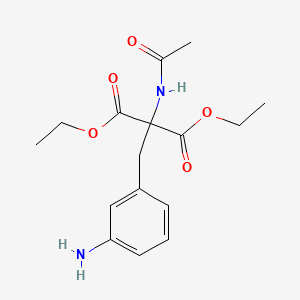

![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)


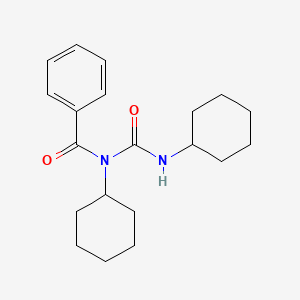
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
